molecular formula C11H7ClN2 B148587 2-Chloro-8-methylquinoline-3-carbonitrile CAS No. 136812-21-0

2-Chloro-8-methylquinoline-3-carbonitrile

Cat. No. B148587
M. Wt: 202.64 g/mol
InChI Key: LEHPWUWENXRLSY-UHFFFAOYSA-N
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Description

2-Chloro-8-methylquinoline-3-carbonitrile is a compound that belongs to the class of chloroquinoline carbonitriles. These compounds are of significant interest due to their potential biological activities and their use as building blocks in organic synthesis. The chloro and cyano groups present in these molecules offer reactive sites for further chemical transformations .

Synthesis Analysis

The synthesis of chloroquinoline carbonitriles can be achieved through various methods. For instance, a one-pot synthesis approach has been reported for the construction of tetrahydroquinoline carbonitriles, which could potentially be adapted for the synthesis of 2-chloro-8-methylquinoline-3-carbonitrile . Additionally, AlCl3-mediated C-C bond formation has been utilized to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, demonstrating the versatility of chloroquinoline carbonitriles in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of chloroquinoline carbonitriles can be elucidated using techniques such as X-ray diffraction. For example, the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was established using X-ray analysis, which could provide insights into the structural features of 2-chloro-8-methylquinoline-3-carbonitrile . Single crystal X-ray diffraction has also been employed to determine the structure of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives .

Chemical Reactions Analysis

Chloroquinoline carbonitriles undergo a variety of chemical reactions. The chloro substituent can participate in nucleophilic substitution reactions, while the cyano group can be involved in reactions such as cyclization to form heterocyclic compounds . The synthesis and reactions of chloroquinoline-3-carbonitriles have been reviewed, highlighting the diverse chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline carbonitriles can be studied using spectroscopic methods. For instance, IR, NMR, and electronic spectroscopy have been used to investigate the structural features of related compounds . The optical properties, such as UV–vis absorption and fluorescence spectroscopy, are also of interest, as they can reveal information about the electronic structure and solvent effects on these compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, such as 8-hydroxyquinolines, have attracted significant attention in medicinal chemistry due to their chromophoric properties and ability to detect various metal ions. Moreover, these compounds exhibit a broad spectrum of biological activities, leading to their exploration for developing potent drug molecules for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further highlight their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Antimalarial and Antiviral Research

Chloroquine and its derivatives have been studied extensively for their antimalarial effects and potential repurposing for managing various infectious and non-infectious diseases. Research has focused on novel compounds based on the chloroquine scaffold, highlighting their chemical structures, biological evaluation, and potential therapeutic applications. This includes exploring their role in cancer therapy and evaluating their efficacy against different pathogens, suggesting a broad utility beyond traditional antimalarial applications (Njaria, Okombo, Njuguna, & Chibale, 2015).

Biochemical and Physiological Effects

Quinoline derivatives' lysosomotropic properties have led to novel uses in treating viral infections and cancer, emphasizing their systemic effects. For instance, chloroquine's application in rheumatologic diseases due to its immunosuppressive activity showcases the drug's dual role in modulating T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. This multifaceted mechanism underlies its efficacy in systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis treatment (Taherian, Rao, Malemud, & Askari, 2013).

Safety And Hazards

The safety data sheet for 2-Chloro-8-methylquinoline-3-carbonitrile indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-chloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c1-7-3-2-4-8-5-9(6-13)11(12)14-10(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHPWUWENXRLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577115
Record name 2-Chloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-methylquinoline-3-carbonitrile

CAS RN

136812-21-0
Record name 2-Chloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136812-21-0
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